Propyl methanesulfonate

Genotoxicity Germ Cell Mutagenesis Spermatogonial Stem Cells

Propyl methanesulfonate (PMS; CAS 1912-31-8), also known as n-propyl methanesulfonate or propyl mesylate, is an alkyl sulfonate ester (C4H10O3S; MW: 138.18 g/mol). It functions primarily as a monofunctional alkylating agent, transferring its propyl group to nucleophilic sites on biomolecules such as DNA.

Molecular Formula C4H10O3S
Molecular Weight 138.19 g/mol
CAS No. 1912-31-8
Cat. No. B154702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropyl methanesulfonate
CAS1912-31-8
Synonymsmethanesulfonic acid, propyl ester
n-propyl methane sulfonate
propyl methanesulfonate
Molecular FormulaC4H10O3S
Molecular Weight138.19 g/mol
Structural Identifiers
SMILESCCCOS(=O)(=O)C
InChIInChI=1S/C4H10O3S/c1-3-4-7-8(2,5)6/h3-4H2,1-2H3
InChIKeyDKORSYDQYFVQNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propyl Methanesulfonate (CAS 1912-31-8) Procurement Guide: Technical Specifications and Comparator Evidence


Propyl methanesulfonate (PMS; CAS 1912-31-8), also known as n-propyl methanesulfonate or propyl mesylate, is an alkyl sulfonate ester (C4H10O3S; MW: 138.18 g/mol) [1]. It functions primarily as a monofunctional alkylating agent, transferring its propyl group to nucleophilic sites on biomolecules such as DNA . This property underlies its principal research applications in mutagenesis, genotoxicity testing, and as an analytical standard in pharmaceutical impurity profiling .

Why Propyl Methanesulfonate Cannot Be Substituted with Other Alkyl Methanesulfonates


Alkyl methanesulfonates are a class of potent alkylating agents; however, their biological activity, stability, and physical properties are exquisitely sensitive to the structure of the alkyl group [1]. Substituting propyl methanesulfonate with a methyl, ethyl, isopropyl, or butyl analog will alter the compound's genotoxic potency, its stability in solution, the specific DNA adducts formed, and the consequent DNA repair pathways activated [2]. Therefore, procurement decisions based on in-class substitution without considering these quantifiable differences can compromise experimental reproducibility and lead to misinterpretation of biological results. The following evidence details the specific, measurable differentiators of PMS.

Propyl Methanesulfonate: Quantified Differentiation from Comparator Alkylating Agents


Genotoxic Potency in Mammalian Germ Cells: A 500-Fold Difference from Triethylenemelamine

In a comparative study assessing genotoxic potency in mouse spermatogonial stem cells, propyl methanesulfonate (PMS) exhibited an effective dose (ED) for inducing 2% fetal abnormalities of 3.0 mmol/kg. This is significantly higher (i.e., less potent) than other alkylating agents tested, including triethylenemelamine (TEM), mitomycin C (MMC), and ethylnitrosourea (ENU), which had ED values of 0.007, 0.007, and 0.6 mmol/kg, respectively [1]. This data provides a quantitative benchmark for the relative biological potency of PMS in a mammalian germline model.

Genotoxicity Germ Cell Mutagenesis Spermatogonial Stem Cells

Hydrolytic Stability in Aqueous Acetonitrile: PMS is Stable at 50°C, Unlike MMS and IMS

A study on the stability and hydrolysis kinetics of methanesulfonates in acetonitrile/water (80:20, v/v) demonstrated that propyl methanesulfonate (PMS) and ethyl methanesulfonate (EMS) were stable at 298 K, 313 K, and 323 K (up to 50°C). In contrast, methyl methanesulfonate (MMS) and isopropyl methanesulfonate (IMS) were stable only at 298 K (25°C) and degraded at the higher temperatures due to hydrolysis [1]. This indicates PMS possesses superior thermal stability in this common analytical solvent system.

Analytical Chemistry Stability Genotoxic Impurities

Commercial Analytical Standard Purity: GC Purity Specification of ≥98.0%

For use as an analytical standard in pharmaceutical impurity testing, propyl methanesulfonate is commercially available with a minimum GC purity of ≥98.0%. Lot-specific analysis from a reputable supplier (Santa Cruz Biotechnology) shows a result of 99.6% purity, alongside a specific gravity of 1.1538 . This level of purity is essential for reliable quantitation in trace analysis.

Analytical Standard Quality Control GC Purity

DNA Adduct Profile and Repair Mechanism: PMS Forms Bulkier Adducts than MMS, Activating Nucleotide Excision Repair

While direct, side-by-side adduct quantification data for PMS vs. MMS was not found in the current search, studies on n-alkyl methanesulfonates demonstrate a class-level trend. Compounds with n-alkyl groups of ≥4 carbons, like butyl methanesulfonate (BMS), form bulky DNA adducts that are primarily recognized and repaired by the nucleotide excision repair (NER) pathway. In contrast, smaller alkyl groups like methyl (MMS) cause relatively minor helix distortions repaired by base excision repair (BER) [1]. As an n-propyl ester, PMS represents an intermediate case, and its repair profile is distinct from the predominantly BER-repaired MMS, influencing mutagenic and clastogenic outcomes [2].

DNA Adducts DNA Repair Nucleotide Excision Repair

Propyl Methanesulfonate: Primary Research and Industrial Application Scenarios


In Vivo Mammalian Germ Cell Mutagenesis Studies

Propyl methanesulfonate (PMS) serves as a well-characterized positive control or test agent in studies of germline mutagenesis and male reproductive toxicology. Its quantified potency (ED of 3.0 mmol/kg for inducing fetal abnormalities in mice) provides a defined benchmark for dose-response experiments and comparative risk assessment against other alkylating agents [1]. Researchers can leverage this specific potency value to design studies that accurately model chemical-induced heritable mutations.

Analytical Reference Standard for Genotoxic Impurity (GTI) Testing in Pharmaceuticals

Propyl methanesulfonate is utilized as a primary analytical reference standard in the development and validation of methods (e.g., GC/MS, HPLC/MS) for detecting and quantifying sulfonate ester impurities in active pharmaceutical ingredients (APIs). Its commercial availability at a certified GC purity of ≥98.0% ensures accurate calibration and trace-level quantitation . Furthermore, its superior thermal stability in common solvents (stable up to 50°C) compared to MMS and IMS makes it a more robust standard for method development [2].

Investigating Bulky DNA Adduct Repair by Nucleotide Excision Repair (NER)

PMS is a valuable tool for studying the transition in DNA repair pathways from base excision repair (BER) to nucleotide excision repair (NER). While smaller alkylating agents like methyl methanesulfonate (MMS) are classic inducers of BER, PMS produces a bulkier propyl adduct that more effectively engages the NER machinery [3]. This makes PMS a relevant agent for dissecting the cellular responses to DNA lesions of varying size and for studying the mechanisms of NER pathway activation in both prokaryotic and eukaryotic models [4].

Technical Documentation Hub

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